molecular formula C22H18N4O2S B11586587 2,4-dimethyl-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

2,4-dimethyl-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11586587
M. Wt: 402.5 g/mol
InChI Key: JCVGRPWXTLCJPR-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, an oxazolo[4,5-b]pyridine moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiourea derivatives and oxazolo[4,5-b]pyridine-based molecules. These compounds share structural similarities but may differ in their functional groups or substituents .

Uniqueness

What sets 3-(2,4-DIMETHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2,4-dimethyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H18N4O2S/c1-13-5-10-17(14(2)12-13)20(27)26-22(29)24-16-8-6-15(7-9-16)21-25-19-18(28-21)4-3-11-23-19/h3-12H,1-2H3,(H2,24,26,27,29)

InChI Key

JCVGRPWXTLCJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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